molecular formula C15H25N3O B12111452 1-[5-(Cyclopentylmethyl)-1,2,4-oxadiazol-3-yl]cycloheptan-1-amine

1-[5-(Cyclopentylmethyl)-1,2,4-oxadiazol-3-yl]cycloheptan-1-amine

Cat. No.: B12111452
M. Wt: 263.38 g/mol
InChI Key: RQLDZHWDPFRKAY-UHFFFAOYSA-N
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Description

1-[5-(Cyclopentylmethyl)-1,2,4-oxadiazol-3-yl]cycloheptan-1-amine is a chemical compound known for its unique structure and potential applications in various scientific fields. This compound features a cyclopentylmethyl group attached to an oxadiazole ring, which is further connected to a cycloheptan-1-amine moiety. The presence of these functional groups imparts distinct chemical and physical properties to the compound, making it a subject of interest in research and industrial applications .

Preparation Methods

The synthesis of 1-[5-(Cyclopentylmethyl)-1,2,4-oxadiazol-3-yl]cycloheptan-1-amine typically involves multiple steps, starting from readily available starting materialsReaction conditions such as temperature, solvents, and catalysts play a crucial role in optimizing the yield and purity of the final product .

Industrial production methods for this compound may involve large-scale synthesis using continuous flow reactors or batch processes. These methods aim to achieve high efficiency, scalability, and cost-effectiveness while maintaining the quality and consistency of the product .

Chemical Reactions Analysis

1-[5-(Cyclopentylmethyl)-1,2,4-oxadiazol-3-yl]cycloheptan-1-amine can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxadiazole derivatives with additional oxygen-containing functional groups, while reduction may produce amine derivatives with altered electronic properties .

Scientific Research Applications

1-[5-(Cyclopentylmethyl)-1,2,4-oxadiazol-3-yl]cycloheptan-1-amine has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 1-[5-(Cyclopentylmethyl)-1,2,4-oxadiazol-3-yl]cycloheptan-1-amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

1-[5-(Cyclopentylmethyl)-1,2,4-oxadiazol-3-yl]cycloheptan-1-amine can be compared with other similar compounds, such as:

Properties

Molecular Formula

C15H25N3O

Molecular Weight

263.38 g/mol

IUPAC Name

1-[5-(cyclopentylmethyl)-1,2,4-oxadiazol-3-yl]cycloheptan-1-amine

InChI

InChI=1S/C15H25N3O/c16-15(9-5-1-2-6-10-15)14-17-13(19-18-14)11-12-7-3-4-8-12/h12H,1-11,16H2

InChI Key

RQLDZHWDPFRKAY-UHFFFAOYSA-N

Canonical SMILES

C1CCCC(CC1)(C2=NOC(=N2)CC3CCCC3)N

Origin of Product

United States

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